N'-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound that features an indole moiety, a pyrazole ring, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of an indole-3-carboxaldehyde with a hydrazide derivative under acidic or basic conditions to form the hydrazone linkage. The reaction conditions often involve refluxing in ethanol or methanol with a catalytic amount of acetic acid or hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The hydrazone linkage can be reduced to the corresponding hydrazine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N’-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. The pyrazole ring can interact with various biological pathways, modulating cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde derivatives: Share the indole moiety and are used in similar applications.
Pyrazole-5-carbohydrazide derivatives: Share the pyrazole and carbohydrazide groups and have comparable biological activities.
Uniqueness
N’-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide is unique due to its combination of an indole moiety with a pyrazole ring and a carbohydrazide group, providing a distinct set of chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-5-[2-[(4-methylphenyl)methoxy]phenyl]pyrazolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c1-18-10-12-19(13-11-18)17-34-26-9-5-3-7-22(26)24-14-25(31-30-24)27(33)32-29-16-20-15-28-23-8-4-2-6-21(20)23/h2-13,15-16,24-25,28,30-31H,14,17H2,1H3,(H,32,33)/b29-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQKXTTXDMLWHK-MWLSYYOVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3CC(NN3)C(=O)NN=CC4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3CC(NN3)C(=O)N/N=C\C4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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